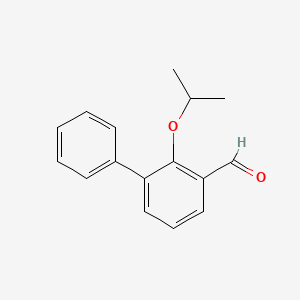
2-Isopropoxybiphenyl-3-carbaldehyde
描述
2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a biphenyl core substituted with an isopropoxy group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
3-phenyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16-14(11-17)9-6-10-15(16)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI 键 |
NXVKYUOTGXYRRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC=C1C2=CC=CC=C2)C=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable base.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products:
Oxidation: 2-Isopropoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Isopropoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Isopropoxy Group: Can participate in ether cleavage reactions under acidic or basic conditions.
Biphenyl Core: Provides a rigid, planar structure that can interact with various molecular targets through π-π stacking and other non-covalent interactions.
相似化合物的比较
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar biphenyl core with bromine and isopropoxy substituents.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Contains a phosphine group instead of an aldehyde.
Uniqueness: 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an isopropoxy group and an aldehyde group on the biphenyl core
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


